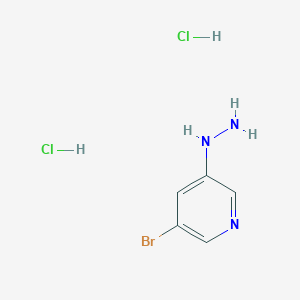

(5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride

Description

Properties

IUPAC Name |

(5-bromopyridin-3-yl)hydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3.2ClH/c6-4-1-5(9-7)3-8-2-4;;/h1-3,9H,7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAUDFVMHVHOJLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)NN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrCl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427195-27-4 | |

| Record name | 3-bromo-5-hydrazinylpyridine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride, a heterocyclic organic compound, has emerged as a critical building block in the synthesis of a diverse array of bioactive molecules. Its unique structural features, combining a bromine-substituted pyridine ring with a reactive hydrazine moiety, make it a versatile precursor for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, safe handling, and its significant applications in the development of novel therapeutics, with a particular focus on its role in the synthesis of kinase inhibitors.

Core Compound Specifications

| Property | Value | Source |

| CAS Number | 1427195-27-4 | [1] |

| Molecular Formula | C₅H₈BrCl₂N₃ | [1] |

| Molecular Weight | 260.95 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Solubility | Soluble in water and ethanol | [3] |

| Storage | Store at 4°C under a nitrogen atmosphere. | [2] |

Synthesis and Mechanistic Insights

The synthesis of (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride typically proceeds from readily available pyridine derivatives. A plausible and commonly employed synthetic strategy involves the nucleophilic substitution of a suitable leaving group on the pyridine ring with hydrazine.

Conceptual Synthesis Workflow

A logical synthetic pathway commences with 3,5-dibromopyridine. The differential reactivity of the bromine atoms on the pyridine ring allows for a regioselective reaction. The bromine at the 3-position is more susceptible to nucleophilic attack by hydrazine due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring.

Caption: Conceptual workflow for the synthesis of (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative example based on established chemical principles for the synthesis of similar compounds and should be adapted and optimized under appropriate laboratory conditions.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve 3,5-dibromopyridine in a suitable high-boiling point solvent such as n-butanol or dioxane.

-

Addition of Hydrazine: Slowly add an excess of hydrazine hydrate to the reaction mixture at room temperature with constant stirring. The use of excess hydrazine drives the reaction towards the monosubstituted product.

-

Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. The solvent is then removed under reduced pressure. The resulting residue is dissolved in a suitable organic solvent and washed with water to remove excess hydrazine and any inorganic byproducts.

-

Formation of Dihydrochloride Salt: The organic layer containing the free base of (5-Bromo-pyridin-3-yl)-hydrazine is then treated with a solution of hydrochloric acid in an anhydrous solvent (e.g., diethyl ether or isopropanol).

-

Isolation and Purification: The precipitated (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride is collected by filtration, washed with a cold, anhydrous solvent, and dried under vacuum to yield the final product.

Reactivity and Applications in Drug Discovery

The synthetic utility of (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride lies in the reactivity of its hydrazine group. This functional group is a potent nucleophile and readily participates in condensation reactions with carbonyl compounds and cyclization reactions to form various heterocyclic systems.

Gateway to Pyrazole-Based Kinase Inhibitors

A primary application of this compound is in the synthesis of pyrazole derivatives, a scaffold of immense importance in medicinal chemistry, particularly in the development of kinase inhibitors.[4][5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6]

The reaction of (5-Bromo-pyridin-3-yl)-hydrazine with a 1,3-dicarbonyl compound is a classic and efficient method for the construction of the pyrazole ring.

Caption: General reaction scheme for the synthesis of pyrazole derivatives.

The bromine atom on the pyridine ring serves as a valuable handle for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of diverse substituents to explore the structure-activity relationship (SAR) of the resulting kinase inhibitors. Several patents describe the use of substituted pyrazoles as potent p38 kinase inhibitors, highlighting the importance of this scaffold in drug discovery.[1]

Safety and Handling

As with all hydrazine derivatives, (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Hydrazine derivatives are known to be toxic and potentially carcinogenic.

Spectroscopic Characterization

While a comprehensive, publicly available spectral analysis for this specific compound is limited, the expected spectroscopic data can be inferred from the analysis of similar structures.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, as well as signals for the hydrazine protons. The chemical shifts and coupling constants of the pyridine protons will be influenced by the bromo and hydrazine substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the five carbon atoms of the pyridine ring. The carbon atoms attached to the bromine and hydrazine groups will exhibit characteristic chemical shifts.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of the free base, as well as fragmentation patterns characteristic of the bromopyridine and hydrazine moieties.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the hydrazine group, as well as aromatic C-H and C=N stretching vibrations of the pyridine ring.

Conclusion

(5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride is a valuable and versatile building block for the synthesis of complex heterocyclic compounds with significant potential in drug discovery. Its ability to serve as a precursor for pyrazole-based kinase inhibitors underscores its importance to medicinal chemists and researchers in the pharmaceutical industry. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the development of the next generation of therapeutic agents.

References

Sources

- 1. chembk.com [chembk.com]

- 2. chemscene.com [chemscene.com]

- 3. Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity [mdpi.com]

- 4. BRPI0912475B8 - compounds as kinase inhibitors, method for producing said compounds and pharmaceutical composition - Google Patents [patents.google.com]

- 5. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US7459554B2 - Imidazopyrazine tyrosine kinase inhibitors - Google Patents [patents.google.com]

- 7. Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Kinase inhibitors - Patent US-9751837-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

(5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride molecular weight

An In-Depth Technical Guide to (5-Bromo-pyridin-3-yl)-hydrazine Dihydrochloride: A Core Building Block for Advanced Chemical Synthesis

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride. As a key heterocyclic intermediate, this compound offers a versatile scaffold for the synthesis of novel bioactive molecules. We will delve into its fundamental properties, provide a detailed representative synthesis protocol, explore its applications, and outline critical safety and handling procedures.

Core Physicochemical & Structural Characteristics

(5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride is a halogenated pyridine derivative valued for its dual reactivity. The hydrazine moiety serves as a potent nucleophile, ideal for constructing hydrazones or cyclizing into various nitrogen-containing heterocycles. The bromo-substituted pyridine ring is primed for a range of transformations, most notably transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents.

This dual functionality makes it a strategic building block in combinatorial chemistry and targeted synthesis campaigns. The dihydrochloride salt form enhances the compound's stability and shelf-life compared to the free base, making it more suitable for laboratory storage and handling.

Table 1: Physicochemical and Computational Data

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₅H₈BrCl₂N₃ | [1][2][3] |

| Molecular Weight | 260.95 g/mol | [3][4] |

| (Also reported as 258.93 and 260.947 g/mol ) | [1][2] | |

| CAS Number | 1427195-27-4 | [2][3] |

| Synonyms | 3-Bromo-5-hydrazinylpyridine dihydrochloride | [3][4] |

| Topological Polar Surface Area (TPSA) | 50.94 Ų | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bonds | 1 |[3] |

Representative Synthesis Protocol and Mechanistic Considerations

While multiple synthetic routes may exist, a common and logical approach to synthesizing hydrazinylpyridines involves the nucleophilic aromatic substitution (SNAr) of a dihalogenated pyridine precursor with hydrazine. The following protocol is a representative, field-proven workflow adapted from established methodologies for similar structures.[5]

Causality of Experimental Design: The choice of a dihalogenated pyridine (e.g., 3,5-dibromopyridine) as a starting material is strategic. The electron-withdrawing nature of the ring nitrogen and the halogens activates the pyridine ring towards nucleophilic attack. Hydrazine hydrate is a strong nucleophile that can displace one of the halogen atoms. The reaction is typically performed in a polar solvent to facilitate the interaction of the charged intermediates. The final step involves protonation with hydrochloric acid to precipitate the stable dihydrochloride salt, which also aids in purification.

Experimental Protocol: Synthesis of (5-Bromo-pyridin-3-yl)-hydrazine Dihydrochloride

Step 1: Nucleophilic Aromatic Substitution

-

To a stirred solution of 3,5-dibromopyridine (1.0 eq) in ethanol (10 mL per 1 g of substrate), add hydrazine hydrate (3.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approx. 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion (typically 4-6 hours), cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Redissolve the crude residue in ethyl acetate and wash with brine to remove excess hydrazine and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude (5-Bromo-pyridin-3-yl)-hydrazine free base.

Step 2: Dihydrochloride Salt Formation

-

Dissolve the crude free base in a minimal amount of isopropanol or diethyl ether.

-

Cool the solution in an ice bath (0-5 °C).

-

Slowly add a solution of hydrochloric acid in ether (2.2 eq, e.g., 2M solution) dropwise with vigorous stirring.

-

A precipitate will form. Continue stirring in the ice bath for 30 minutes.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride as a solid.

Caption: Representative synthesis workflow for (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride.

Applications in Research and Development

The utility of (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride stems from its capacity to serve as a scaffold for generating molecular diversity. Its applications are most prominent in the fields of medicinal chemistry and agrochemical science.

Pharmaceutical Development

The hydrazine group is a key functional handle for synthesizing a wide array of pharmacologically active compounds. It readily reacts with ketones and aldehydes to form hydrazone linkages, which are present in numerous compounds investigated for their therapeutic properties.

-

Anticancer Agents: Hydrazone derivatives have shown significant promise as anticancer and anti-inflammatory agents.[6] For instance, isatin-based hydrazones have been synthesized and evaluated for their potent anti-proliferative activity against cancer cell lines like MCF-7 (breast) and A-549 (lung).[7][8] The core structure provided by bromo-hydrazinyl pyridine serves as a foundational element for building such complex molecules that can be further optimized to inhibit specific biological targets like VEGFR-2.[7]

-

Enzyme Inhibitors: The pyridine-hydrazine scaffold is integral to the design of various enzyme inhibitors, contributing to the understanding and modulation of biochemical pathways.[6]

Agrochemical Synthesis

In agrochemical research, this compound is a valuable intermediate for creating novel pesticides and herbicides.

-

Insecticides: Patent literature indicates that halogenated hydrazinylpyridines are key building blocks for pyrazole-containing compounds investigated for their insecticidal properties.[5] The hydrazine moiety is crucial for forming the pyrazole ring, a common toxophore in modern insecticides.

-

Fungicides and Herbicides: The unique electronic and structural properties of the bromo-pyridine core can be leveraged to develop new classes of fungicides and herbicides, helping to improve crop protection and yield.[6]

Safety, Handling, and Storage

As a hydrazine derivative, (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride must be handled with appropriate caution. The following guidelines are based on GHS classifications and safety data for structurally related compounds.[9][10]

Table 2: GHS Hazard Information

| GHS Pictogram | Signal Word | Hazard Statements |

|---|

| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[3]H315: Causes skin irritation.[3]H319: Causes serious eye irritation.[3]H335: May cause respiratory irritation.[3] |

Handling Protocols:

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust.[9] Ensure that eyewash stations and safety showers are readily accessible.[9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[9][10]

-

Hygiene: Avoid all personal contact, including inhalation and skin contact.[11] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.

Storage and Disposal:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and bases.[10] The compound should be stored under an inert atmosphere if possible.[3]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. This should be done via an approved waste disposal plant.[9]

Conclusion

(5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride is a high-value chemical intermediate whose strategic importance is rooted in its versatile reactivity. The presence of both a nucleophilic hydrazine group and a functionalizable bromo-pyridine ring makes it an essential tool for medicinal and agricultural chemists. A thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in the development of next-generation pharmaceuticals and agrochemicals.

References

-

(5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride. Thoreauchem. [Link]

-

(5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride. ChemBK. [Link]

-

3-Bromo-5-hydrazinylpyridine dihydrochloride. Beijing xinhuaheng technology co. LTD. [Link]

-

5-Bromo-2-hydrazinopyridine. PubChem, National Center for Biotechnology Information. [Link]

-

5-Bromo-2-hydrazinopyridine. LookChem. [Link]

-

Al-Warhi, T., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(7), 3203. [Link]

-

1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. ResearchGate. [Link]

-

(3,5-dibromo-3-chloro-2H-pyridin-2-yl)hydrazine. PubChem, National Center for Biotechnology Information. [Link]

- Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

- 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

-

Gandikota, N. M., et al. (2017). A Facile Synthesis of Amide Derivatives of[1][2]Triazolo[4,3-a]pyridine. Asian Journal of Chemistry, 29(9), 2043-2047. [Link]

Sources

- 1. (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride-None - Thoreauchem [thoreauchem.com]

- 2. chembk.com [chembk.com]

- 3. chemscene.com [chemscene.com]

- 4. 3-Bromo-5-hydrazinylpyridine dihydrochloride - CAS:1427195-27-4 - 北京欣恒研科技有限公司 [konoscience.com]

- 5. benchchem.com [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

(5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride synthesis and properties

An In-depth Technical Guide to (5-Bromo-pyridin-3-yl)-hydrazine Dihydrochloride: Synthesis, Properties, and Applications

Introduction

Substituted pyridylhydrazines are a cornerstone in modern medicinal chemistry and drug development. Their unique structural motif, combining the aromatic, electron-deficient pyridine ring with the nucleophilic and versatile hydrazine moiety, makes them invaluable building blocks for synthesizing a diverse array of heterocyclic compounds.[1][2] (5-Bromo-pyridin-3-yl)-hydrazine, in particular, offers three distinct points for molecular elaboration: the reactive hydrazine group, the pyridine nitrogen, and the bromine-substituted carbon, which is amenable to a wide range of cross-coupling reactions.[3] This guide provides a comprehensive overview of the synthesis and properties of its dihydrochloride salt, a more stable and handleable form of the compound, tailored for researchers and professionals in organic synthesis and pharmaceutical development.

Synthetic Strategy and Protocols

The synthesis of (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride is a multi-step process that begins with a commercially available precursor and proceeds through classical, well-established chemical transformations. The overall strategy involves the formation of the key intermediate, 3-Amino-5-bromopyridine, followed by its conversion to the target hydrazine via a diazonium salt intermediate.

Overall Synthetic Workflow

The synthetic pathway is outlined below, starting from 5-bromonicotinamide.

Caption: Synthetic route to (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride.

Step 1: Synthesis of 3-Amino-5-bromopyridine via Hofmann Rearrangement

The initial step involves the conversion of an amide to a primary amine with one fewer carbon atom. The Hofmann rearrangement is a robust and well-documented method for this transformation.[4]

Causality: This reaction proceeds by treating the amide with bromine and a strong base. The base deprotonates the amide, which then reacts with bromine. Subsequent base-induced elimination of HBr and rearrangement leads to an isocyanate intermediate, which is hydrolyzed under the aqueous basic conditions to the primary amine and carbon dioxide.

Experimental Protocol:

-

Prepare a solution of sodium hypobromite by slowly adding bromine (0.255 mol) to a pre-cooled (0-5 °C) aqueous solution of sodium hydroxide (0.79 mol in 340 mL of water). Maintain vigorous stirring.

-

To this cold solution, add 5-bromonicotinamide (0.209 mol) in portions, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to warm gradually to room temperature and then heat at 70 °C for 1 hour.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the resulting suspension to room temperature. The product can be isolated by extraction.

-

Saturate the aqueous phase with brine and extract three times with a 1:1 mixture of Tetrahydrofuran (THF) and tert-Butyl methyl ether (tBME).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 3-Amino-5-bromopyridine.[5]

-

The product can be purified by column chromatography on silica gel if necessary.

Step 2 & 3: Diazotization and Reduction to (5-Bromo-pyridin-3-yl)-hydrazine

This two-step, one-pot procedure is the core of the synthesis, converting the primary arylamine into the hydrazine.

Causality: The primary amine first reacts with nitrous acid (formed in situ from sodium nitrite and hydrochloric acid) at low temperatures to form a diazonium salt.[6][7] This intermediate is highly reactive. The subsequent addition of a mild reducing agent, such as stannous chloride (tin(II) chloride), reduces the diazonium group to the desired hydrazine functionality.[8][9] Maintaining a low temperature during diazotization is critical to prevent the decomposition of the diazonium salt and unwanted side reactions.

Caption: Key transformations in the formation of the hydrazine.

Experimental Protocol:

-

Suspend 3-Amino-5-bromopyridine (1.0 eq) in concentrated hydrochloric acid (approx. 4 volumes).

-

Cool the stirred slurry to between -5 °C and 0 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the amine slurry, ensuring the temperature is strictly maintained below 5 °C.

-

Stir the mixture at this temperature for 1 hour after the addition is complete to ensure full formation of the diazonium salt.

-

In a separate flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (approx. 3.0 eq) in concentrated hydrochloric acid. Cool this solution to 0 °C.

-

Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring. A precipitate of the hydrazine tin complex may form.

-

After the addition, allow the mixture to stir for several hours, gradually warming to room temperature.

-

Basify the reaction mixture by the slow, portion-wise addition of a concentrated sodium hydroxide solution until the pH is strongly alkaline (pH > 12), which decomposes the tin complex.

-

Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (5-Bromo-pyridin-3-yl)-hydrazine free base.

Step 4: Formation and Isolation of the Dihydrochloride Salt

For improved stability, solubility, and ease of handling, the free base is converted to its dihydrochloride salt.[9][10]

Causality: The hydrazine free base contains two basic nitrogen atoms (the hydrazine N-H and the pyridine ring nitrogen) that will readily react with a strong acid like HCl to form a stable, crystalline salt.

Experimental Protocol:

-

Dissolve the crude (5-Bromo-pyridin-3-yl)-hydrazine free base in a suitable solvent such as isopropanol or diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of concentrated hydrochloric acid or HCl gas dissolved in an appropriate solvent (e.g., HCl in dioxane) dropwise with stirring.

-

The dihydrochloride salt will precipitate out of the solution.

-

Continue stirring in the cold for 30-60 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold diethyl ether to remove any non-salt impurities.

-

Dry the product under vacuum to yield (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride as a solid.

Physicochemical Properties

The properties of (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride are summarized below. This data is crucial for designing subsequent reactions and for quality control purposes.

| Property | Value | Source |

| CAS Number | 1427195-27-4 | |

| Molecular Formula | C₅H₈BrCl₂N₃ | |

| Molecular Weight | 260.95 g/mol | |

| Appearance | Expected to be an off-white to pale yellow solid | Analogous Compounds |

| Solubility | Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol) | General Salt Properties |

| Storage | Store at 4°C under a nitrogen atmosphere for long-term stability. |

Reactivity and Applications in Drug Development

(5-Bromo-pyridin-3-yl)-hydrazine is a versatile intermediate primarily utilized in the synthesis of more complex heterocyclic systems, which are often the core scaffolds of Active Pharmaceutical Ingredients (APIs).[11][12]

-

Formation of Pyrazoles and Triazoles: The hydrazine moiety is a classic precursor for the synthesis of five-membered heterocycles. It can be condensed with 1,3-dicarbonyl compounds or their equivalents to form substituted pyrazoles, a common motif in kinase inhibitors and other therapeutic agents.

-

Fischer Indole Synthesis: While requiring specific substrates, the Fischer indole synthesis is a powerful reaction of arylhydrazines to produce indoles, a privileged scaffold in medicinal chemistry.

-

Hydrazone Formation and Derivatization: The hydrazine can readily react with aldehydes and ketones to form hydrazones. These hydrazone derivatives are not only stable compounds in their own right but also serve as intermediates for further cyclization reactions or as bioactive molecules themselves.[1]

-

Suzuki and Other Cross-Coupling Reactions: The bromine atom on the pyridine ring provides a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of various aryl, alkyl, or amino groups at the 5-position of the pyridine ring, enabling the creation of large and diverse chemical libraries for drug screening.

The presence of these multiple reactive sites makes (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride a high-value building block for generating novel compounds with potential therapeutic applications in oncology, neurology, and infectious diseases.[13]

References

-

The Preparation of Substituted Hydrazines. IV. Arylhydrazines via Conventional Methods . Journal of the American Chemical Society. [Link]

-

Synthesis method of 3-bromo-5-methylpyridine . Eureka | Patsnap. [Link]

-

2,3-diaminopyridine . Organic Syntheses Procedure. [Link]

- Conversion of aromatic diazonium salt to aryl hydrazine.

-

The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Preparation method of amino pyridine bromide compound.

-

Diazotization of Amines . Chemistry LibreTexts. [Link]

-

Synthetic transformations: a) Deprotection of the hydrazide 7a to form... . ResearchGate. [Link]

-

Aromatic Diazotization of 3-aminopyridine . Science Forums. [Link]

-

The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry . Beilstein Journal of Organic Chemistry. [Link]

-

NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring . YouTube. [Link]

- Conversion of aromatic diazonium salt to aryl hydrazine.

-

Synthesis of Hydrazine Derivatives (Hydrazides) . Organic Chemistry Portal. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 . MDPI. [Link]

-

Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity . National Institutes of Health. [Link]

-

Hydrazine synthesis by N-N coupling . Organic Chemistry Portal. [Link]

-

H-bonding Effects on the IR and NMR Spectra of N-tosyl-amino Acid 2,6-bishydroxylmethyl Pyridine Monoesters . PubMed. [Link]

-

'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles . ResearchGate. [Link]

-

5-Bromo-2-hydrazinopyridine . PubChem. [Link]

-

5-Bromo-2-hydrazinopyridine . LookChem. [Link]

-

Reaction of 7α-bromo-6-nitrocholest-5-enes with hydrazine: Formation of steroidal pyrazolines and molecular docking against SARS-CoV-2 omicron protease . National Institutes of Health. [Link]

-

IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet . RSC Publishing. [Link]

-

Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity . National Institutes of Health. [Link]

-

Analysis of the NMR Spectrum of Pyridine . Semantic Scholar. [Link]

Sources

- 1. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. nbinno.com [nbinno.com]

- 4. CN101704781B - Preparation method of amino pyridine bromide compound - Google Patents [patents.google.com]

- 5. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Aromatic Diazotization of 3-aminopyridine - Organic Chemistry - Science Forums [scienceforums.net]

- 8. WO2007083320A2 - Conversion of aromatic diazonium salt to aryl hydrazine - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. BJOC - The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry [beilstein-journals.org]

- 12. mdpi.com [mdpi.com]

- 13. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Solubility Profile of (5-Bromo-pyridin-3-yl)-hydrazine Dihydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride. Rather than a simple data sheet, this document outlines the scientific rationale behind solubility testing, detailed protocols for accurate measurement, and the interpretation of results within the context of pharmaceutical development.

Introduction: The Critical Role of Solubility in Drug Discovery

(5-Bromo-pyridin-3-yl)-hydrazine and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry, often investigated for a range of biological activities.[1][2] The development of any new chemical entity into a viable drug candidate, however, is critically dependent on its physicochemical properties, with aqueous solubility being a primary determinant of bioavailability for orally administered therapeutics.[3] Poor solubility is a leading cause of attrition in the drug development pipeline.[3]

The subject of this guide, (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride (Molecular Formula: C₅H₈BrCl₂N₃, Molar Mass: 260.95 g/mol ), is presented as a dihydrochloride salt.[4][5] This is a common and effective strategy to enhance the aqueous solubility of basic active pharmaceutical ingredients (APIs).[6][7] Hydrochloride salts are prevalent in pharmaceuticals, accounting for a significant portion of basic drug salt forms due to the safety and abundance of hydrochloric acid in the body.[6] Understanding the precise solubility characteristics of this salt form is therefore not merely an academic exercise but a crucial step in its preclinical evaluation.

This guide will provide the necessary theoretical background and practical, step-by-step protocols to empower researchers to generate a robust and reliable solubility profile for (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride.

Physicochemical Characterization and Rationale for Solubility Studies

Before embarking on experimental solubility determination, a thorough understanding of the molecule's properties is essential.

Molecular Structure and Ionization

(5-Bromo-pyridin-3-yl)-hydrazine is a basic compound, with the hydrazine and pyridine moieties capable of protonation. As a dihydrochloride salt, it exists in a protonated state, which is expected to confer higher aqueous solubility compared to its free base form. The solubility of this compound will be intrinsically linked to the pH of the aqueous medium, a direct consequence of its ionization behavior.

The Importance of a pH-Solubility Profile

For ionizable compounds, a single solubility value is insufficient. Instead, a pH-solubility profile across a physiologically relevant range is required. The Biopharmaceutics Classification System (BCS) framework, utilized by regulatory agencies like the FDA, defines a drug substance as "highly soluble" if its highest dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37 °C.[3][8] Therefore, the experimental design must encompass this pH range to ascertain the compound's classification and predict its in vivo dissolution behavior.

Experimental Design for Equilibrium Solubility Determination

The following section details a robust experimental workflow for determining the equilibrium solubility of (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride. This protocol is based on established guidelines from regulatory bodies and best practices in the pharmaceutical industry.[8]

Materials and Reagents

-

(5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride (purity ≥98%)[5]

-

Hydrochloric acid (HCl), 0.1 N (for pH 1.2 buffer)

-

Sodium acetate and acetic acid (for pH 4.5 buffer)

-

Monobasic potassium phosphate and sodium hydroxide (for pH 6.8 buffer)

-

High-purity water (e.g., Milli-Q or equivalent)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Reference standards for analytical method development

-

Calibrated pH meter

-

Analytical balance

-

Thermostatic shaker incubator (set to 37 ± 1 °C)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

Workflow for Solubility Determination

The overall workflow for determining the solubility of (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride is depicted below.

Caption: Experimental workflow for equilibrium solubility determination.

Detailed Experimental Protocols

Protocol 3.3.1: Preparation of Buffer Solutions

Prepare the following buffers as recommended for BCS-based solubility assessments[8]:

-

pH 1.2: 0.1 N HCl.

-

pH 4.5: Acetate buffer.

-

pH 6.8: Phosphate buffer.

Verify the pH of all buffers at 37 °C using a calibrated pH meter.

Protocol 3.3.2: Analytical Method Development & Validation

A validated analytical method is crucial for accurate quantification. An HPLC-UV method is generally preferred for its specificity and sensitivity.

-

Method Development:

-

Select a suitable C18 reverse-phase column.

-

Develop a mobile phase (e.g., a gradient of acetonitrile and water with a buffer additive like formic acid or TFA) that provides good peak shape and retention for the analyte.

-

Determine the optimal detection wavelength by scanning the UV spectrum of the compound.

-

-

Validation:

-

Prepare a stock solution of (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride in a suitable solvent (e.g., methanol or water).

-

Create a series of calibration standards by diluting the stock solution.

-

Generate a calibration curve by plotting peak area versus concentration. Ensure linearity (R² > 0.999).

-

Establish the limit of detection (LOD) and limit of quantitation (LOQ).

-

Alternatively, for a more rapid assessment, a colorimetric method can be employed. Hydrazine compounds react with p-dimethylaminobenzaldehyde to form a yellow-colored product that can be quantified spectrophotometrically.[9]

Protocol 3.3.3: Equilibrium Solubility Measurement (Shake-Flask Method)

This method remains the gold standard for determining equilibrium solubility.

-

Add an excess amount of (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride to vials containing a known volume (e.g., 5 mL) of each buffer solution. The excess solid should be clearly visible.

-

Place the vials in a thermostatic shaker set to 37 ± 1 °C.

-

Agitate the samples at a constant speed.

-

At predetermined time points (e.g., 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the suspension.[8]

-

Immediately centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Carefully remove the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

-

Dilute the filtered supernatant as necessary to fall within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using the validated analytical method.

-

Equilibrium is reached when consecutive measurements show no significant change in concentration (e.g., <10% variation).[8]

-

After the final time point, measure the pH of the saturated solution in each buffer to ensure it has not shifted significantly.

Data Presentation and Interpretation

Summarizing Quantitative Data

The experimentally determined solubility values should be presented in a clear and concise table.

| Buffer System | pH (at 37°C) | Equilibrium Time (hours) | Solubility (mg/mL) | Solubility (mM) |

| 0.1 N HCl | 1.2 | [Experimental Value] | [Experimental Value] | [Calculated Value] |

| Acetate Buffer | 4.5 | [Experimental Value] | [Experimental Value] | [Calculated Value] |

| Phosphate Buffer | 6.8 | [Experimental Value] | [Experimental Value] | [Calculated Value] |

Note: Molar solubility (mM) is calculated using the molar mass of 260.95 g/mol .

The pH-Solubility Profile

A graphical representation of solubility as a function of pH is highly informative.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.hud.ac.uk [pure.hud.ac.uk]

- 4. chembk.com [chembk.com]

- 5. chemscene.com [chemscene.com]

- 6. pharmoutsourcing.com [pharmoutsourcing.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. who.int [who.int]

- 9. cdn.hach.com [cdn.hach.com]

Spectroscopic Characterization of (5-Bromo-pyridin-3-yl)-hydrazine Dihydrochloride: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of key analytical techniques for the structural elucidation and verification of this important chemical entity.

Introduction: The Significance of Spectroscopic Analysis

(5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The precise arrangement of its functional groups—a brominated pyridine ring and a hydrazine moiety, present as a dihydrochloride salt—governs its chemical reactivity and biological activity. Therefore, unambiguous confirmation of its molecular structure is paramount. Spectroscopic methods provide a non-destructive and highly informative means to probe the molecular architecture, ensuring identity, purity, and stability.

This guide will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the comprehensive characterization of (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride. The narrative will emphasize the "why" behind experimental choices, ensuring a self-validating approach to data interpretation.

Molecular Structure and Expected Spectroscopic Features

The structure of (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride is presented below. The presence of a bromine atom, a hydrazine group, and the pyridine ring, along with its protonation state as a dihydrochloride salt, will give rise to distinct spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is a powerful tool for mapping the connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for the structural confirmation of (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride.[1]

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 8.5 - 9.0 | Singlet (or narrow triplet) | 1H | H-2 | Deshielded by adjacent nitrogen and positive charge. |

| 8.3 - 8.8 | Singlet (or narrow triplet) | 1H | H-6 | Deshielded by adjacent nitrogen and positive charge. |

| 7.8 - 8.2 | Singlet (or narrow triplet) | 1H | H-4 | Influenced by the bromine and hydrazine groups. |

| 4.0 - 5.0 | Broad Singlet | 3H | -NH-NH₂ | Protons on nitrogen atoms, often exchangeable and broad. The dihydrochloride form will show these as -NH₂⁺-NH₃⁺. |

| 10.0 - 12.0 | Broad Singlet | 2H | 2 x HCl | Protons from the hydrochloride salt, may be visible depending on the solvent. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| 145 - 155 | C-3 | Carbon attached to the hydrazine group. |

| 140 - 150 | C-2, C-6 | Carbons adjacent to the ring nitrogen. |

| 125 - 135 | C-4 | Aromatic carbon. |

| 115 - 125 | C-5 | Carbon attached to the bromine atom. |

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Workflow for NMR Data Acquisition and Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[1][2] For (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride, we expect to see vibrations associated with N-H bonds, C-N bonds, C=C and C=N bonds of the pyridine ring, and the C-Br bond.

Table 3: Predicted IR Absorption Frequencies

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| 3300 - 3500 | N-H stretching | Hydrazine (-NH-NH₂) | Two strong, broad bands due to hydrogen bonding.[1] |

| 3100 - 3400 | N-H stretching | Amino group (-NH₂) | Characteristic stretching vibrations.[2] |

| 2700 - 3000 | C-H stretching | Aromatic C-H | Weak to medium sharp bands. |

| 1580 - 1640 | C=N stretching | Pyridine ring | Strong absorption.[1] |

| 1400 - 1600 | C=C stretching | Pyridine ring | Multiple sharp bands. |

| 1000 - 1300 | C-N stretching | Aryl-N | Medium to strong bands. |

| 500 - 700 | C-Br stretching | Bromo-aryl | Weak to medium band. |

Experimental Protocol for IR Spectroscopy

Workflow for ATR-FTIR Data Acquisition

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through fragmentation patterns.[1] For (5-Bromo-pyridin-3-yl)-hydrazine, the presence of bromine with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): We expect to see a pair of peaks for the molecular ion of the free base, (5-Bromo-pyridin-3-yl)-hydrazine, at m/z values corresponding to the molecular weights with ⁷⁹Br and ⁸¹Br. The molecular weight of the free base (C₅H₆BrN₃) is approximately 187.0 g/mol (for ⁷⁹Br) and 189.0 g/mol (for ⁸¹Br).[3] The dihydrochloride salt itself is not typically observed in the gas phase under standard ionization techniques.

-

Isotopic Pattern: The M⁺ and M+2 peaks should have a relative intensity ratio of approximately 1:1, which is a hallmark of a monobrominated compound.[4]

-

Fragmentation: Common fragmentation pathways may include the loss of the hydrazine group (-N₂H₃), the bromine atom, and cleavage of the pyridine ring.

Logical Relationship of Spectroscopic Data for Structural Confirmation

Caption: Interrelation of spectroscopic data for structural confirmation.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a robust and comprehensive approach to the structural characterization of (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride. By carefully acquiring and interpreting the data from each technique, researchers can confidently verify the identity, purity, and structural integrity of this compound, which is a critical step in any drug discovery and development pipeline. The principles and protocols outlined in this guide serve as a foundational framework for the rigorous spectroscopic analysis of this and similar molecules.

References

- Anusandhanvallari. (2025). Synthesis and Characterization of Hydrazine Derivatives.

- SciSpace. (n.d.). Derivatives of Hydrazine. I. Preparation and Infrared Spectra of Partially Deuterated Mono- and Dimethylhydrazines.

- PubChem. 3-bromo-5-hydrazinylpyridine.

- ResearchGate. The oa-TOF mass spectra of the major bromine-containing peaks shown in....

Sources

An In-Depth Technical Guide to the Safe Handling and Management of (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride. As a substituted hydrazine derivative, this compound warrants a high degree of caution due to the inherent toxicological and reactive hazards associated with the hydrazine moiety. This document is intended to equip laboratory personnel with the knowledge necessary to mitigate risks and ensure a safe working environment.

Understanding the Hazard Profile

(5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride is a solid chemical substance that, while having its own specific properties, shares a toxicological profile with other hydrazine derivatives. Hydrazines are known for their potential to be toxic if ingested, absorbed through the skin, or inhaled.[1] Furthermore, some hydrazine compounds are considered potential carcinogens.

GHS Classification and Hazard Statements

-

Acute Toxicity, Oral (Category 3), H301: Toxic if swallowed.[2]

-

Acute Toxicity, Dermal (Category 3), H311: Toxic in contact with skin.[2]

-

Acute Toxicity, Inhalation (Category 3), H331: Toxic if inhaled.[2]

-

Skin Sensitization (Category 1), H317: May cause an allergic skin reaction.[2]

-

Carcinogenicity (Category 1B), H350: May cause cancer.[2]

-

Hazardous to the Aquatic Environment, Acute Hazard (Category 1), H400: Very toxic to aquatic life.[2]

-

Hazardous to the Aquatic Environment, Chronic Hazard (Category 1), H410: Very toxic to aquatic life with long lasting effects.[2]

A similar compound, 5-Bromo-2-hydrazinopyridine, has the following classifications:

-

Acute Toxicity, Oral (Category 3), H301: Toxic if swallowed.[3]

-

Skin Irritation (Category 2), H315: Causes skin irritation.[3]

-

Serious Eye Damage (Category 1), H318: Causes serious eye damage.[3]

-

Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation, H335: May cause respiratory irritation.[3]

Based on these data, it is prudent to handle (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride as a substance that is acutely toxic, a skin and eye irritant, a potential skin sensitizer, and a suspected carcinogen.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1427195-27-4 | [4][5][6] |

| Molecular Formula | C₅H₈BrCl₂N₃ | [4][5] |

| Molecular Weight | 260.95 g/mol | [5] |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Effective risk mitigation relies on a combination of robust engineering controls and appropriate personal protective equipment.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood.[7][8] The fume hood provides critical protection against the inhalation of airborne particles and vapors.

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound includes:

-

Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles when there is a risk of splashing.[8][9]

-

Hand Protection: Double gloving is recommended. Butyl or nitrile rubber gloves are suitable for handling hydrazine derivatives.[8][10] Gloves should be inspected for any signs of degradation before use and changed immediately if contamination is suspected.

-

Body Protection: A flame-resistant lab coat should be worn and kept fully fastened.[8] For larger quantities or in situations with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.

-

Respiratory Protection: In situations where a fume hood is not available or during a significant spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[9][10] However, reliance on respirators should be a secondary measure to proper engineering controls.

Figure 1: Hierarchy of controls for handling (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is paramount to preventing exposure and accidents.

Weighing and Transferring the Solid Compound

Due to the toxic nature of this powdered substance, the following "tare method" should be employed to minimize the risk of generating airborne dust:[11]

-

Preparation: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent bench paper.

-

Taring: Place a labeled, sealable container on the analytical balance and tare it.

-

Transfer: Move the tared container to the designated area within the fume hood.

-

Addition of Compound: Carefully add the (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride to the container. Use disposable spatulas and weighing papers.

-

Sealing: Securely close the container.

-

Reweighing: Return the sealed container to the balance to obtain the final weight.

-

Decontamination: Decontaminate the exterior of the container and any equipment used with a suitable solvent.

-

Disposal: Dispose of all single-use items (spatulas, weighing papers, bench paper) as hazardous waste.

Solution Preparation

When preparing solutions:

-

Add the solvent to the container with the pre-weighed solid slowly to avoid splashing.

-

If the dissolution process is exothermic, ensure the container is appropriately cooled.

Storage Requirements

-

Store (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride in a tightly sealed, clearly labeled container.[12]

-

The storage area should be a cool, dry, and well-ventilated location away from incompatible materials.[12]

-

Store away from strong oxidizing agents, acids, and metals.[12][13] Hydrazine and its salts can react violently with these substances.[13]

-

The container should be stored in a secondary containment vessel.

-

It is recommended to store under an inert atmosphere, such as nitrogen, to prevent potential degradation.[5]

Reactivity and Stability Considerations

Hydrazine derivatives are known for their reactivity.

-

Incompatibility: Avoid contact with strong oxidizing agents (e.g., peroxides, nitrates, chlorates), strong acids, and metal oxides.[10][13] Reactions with these materials can be vigorous and potentially explosive.

-

Thermal Stability: While specific data for this compound is unavailable, hydrazine salts can decompose upon heating, potentially releasing toxic and flammable gases. Avoid exposure to high temperatures.

-

Light and Air Sensitivity: Some hydrazine compounds can be sensitive to light and air. Storage in a dark container under an inert atmosphere is a prudent measure.

Emergency Procedures: Be Prepared

Rapid and correct response to an emergency is crucial.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.[13]

-

Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Accidental Release Measures

For a small spill of the solid material:

-

Evacuate and Secure: Evacuate the immediate area and restrict access.

-

Ventilate: Ensure the fume hood is operating at maximum capacity.

-

Personal Protection: Don the appropriate PPE as described in section 2.2.

-

Containment: Gently cover the spill with an inert absorbent material, such as sand or vermiculite. Do not use combustible materials like paper towels directly on the spill.

-

Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste. Use non-sparking tools.[13]

-

Decontamination: Decontaminate the spill area using a suitable solution (see section 6).

-

Disposal: Dispose of all contaminated materials as hazardous waste.

For a large spill, evacuate the laboratory and contact your institution's emergency response team immediately.

Firefighting Measures

-

Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam extinguisher.[13]

-

Hazards from Combustion: Combustion may produce toxic gases, including nitrogen oxides, hydrogen bromide, and hydrogen chloride.[13]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Decontamination and Waste Disposal

Proper decontamination and waste disposal are essential to prevent cross-contamination and environmental release.

Decontamination Protocol

Surfaces and equipment contaminated with (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride can be decontaminated by chemical inactivation. A common method for hydrazine derivatives is oxidation. A freshly prepared 5% solution of sodium hypochlorite (bleach) can be used to wipe down contaminated surfaces. Allow for a contact time of at least 30 minutes, then rinse thoroughly with water. All decontamination materials should be collected as hazardous waste. Alternatively, a dilute solution of hydrogen peroxide with a copper catalyst can be effective.[14]

Waste Disposal

All waste containing (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride, including unused product, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.

Figure 2: Workflow for the decontamination of surfaces contaminated with (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride.

Conclusion: A Culture of Safety

(5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride is a valuable research chemical that can be handled safely when its hazards are understood and respected. A proactive approach to safety, grounded in the principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness), is non-negotiable. This involves not only following the procedures outlined in this guide but also fostering a laboratory culture where safety is a shared responsibility. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) before commencing any work with this compound.

References

-

Hydrazine - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

-

New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet. Retrieved January 19, 2026, from [Link]

-

GOV.UK. (n.d.). Hydrazine - Incident management. Retrieved January 19, 2026, from [Link]

- Sinha, B. K. (1995). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Journal of Toxicology and Environmental Health, 45(3), 267-286.

- Gownder, S. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 17(9), 1146-1159.

-

INCHEM. (1991). Hydrazine (HSG 56, 1991). Retrieved January 19, 2026, from [Link]

-

UC Santa Barbara. (n.d.). Hydrazine. Retrieved January 19, 2026, from [Link]

-

UNC Charlotte. (n.d.). Hydrazine and Other Corrosive and Flammable PHS. Retrieved January 19, 2026, from [Link]

-

Environment, Health & Safety - University of Washington. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved January 19, 2026, from [Link]

-

Duke University. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). Retrieved January 19, 2026, from [Link]

-

ATSDR. (n.d.). Hydrazines Tox Profile. Retrieved January 19, 2026, from [Link]

- Toth, B., & Erickson, J. (1977). Reversal of the toxicity of hydrazine an analogues by pyridoxine hydrochloride. Toxicology, 7(1), 31-36.

- Google Patents. (n.d.). US7074959B2 - Methods and systems for remediating hydrazine-contaminated equipment and/or surfaces.

-

Sciencemadness Wiki. (2025, October 13). Hydrazine. Retrieved January 19, 2026, from [Link]

-

Wikipedia. (n.d.). Hydrazines. Retrieved January 19, 2026, from [Link]

- Stauffer, T. B., & Eyl, A. W. (1978). Studies on Evaporation of Hydrazine and Procedures for Cleanup of Small Spills. DTIC.

-

Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Decontamination. Retrieved January 19, 2026, from [Link]

- Clark, D. A. (1966). BIOCHEMICAL PHARMACOLOGY OF HYDRAZINES TOXICITY. DTIC.

-

Labcompare. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved January 19, 2026, from [Link]

-

Labcompare. (2019, February 1). Safe Handling of Toxic Substances in the Laboratory. Retrieved January 19, 2026, from [Link]

-

DTIC. (n.d.). Safety and Handling of Hydrazine. Retrieved January 19, 2026, from [Link]

-

ChemBK. (n.d.). (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride. Retrieved January 19, 2026, from [Link]

-

Oxford Academic. (n.d.). Toxicity, Pathophysiology, and Treatment of Acute Hydrazine Propellant Exposure: A Systematic Review. Retrieved January 19, 2026, from [Link]

-

Britannica. (2025, December 26). Hydrazine. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 5-Bromo-2-hydrazinopyridine. Retrieved January 19, 2026, from [Link]

-

Beijing Xinhengyan Technology Co., Ltd. (n.d.). 3-Bromo-5-hydrazinylpyridine dihydrochloride. Retrieved January 19, 2026, from [Link]

Sources

- 1. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 5-Bromo-2-hydrazinopyridine | C5H6BrN3 | CID 11535699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. chemscene.com [chemscene.com]

- 6. 3-Bromo-5-hydrazinylpyridine dihydrochloride - CAS:1427195-27-4 - 北京欣恒研科技有限公司 [konoscience.com]

- 7. ehs.ucsb.edu [ehs.ucsb.edu]

- 8. safety.charlotte.edu [safety.charlotte.edu]

- 9. Hydrazine - Wikipedia [en.wikipedia.org]

- 10. arxada.com [arxada.com]

- 11. safety.duke.edu [safety.duke.edu]

- 12. Hydrazine (HSG 56, 1991) [inchem.org]

- 13. nj.gov [nj.gov]

- 14. apps.dtic.mil [apps.dtic.mil]

(5-Bromo-pyridin-3-yl)-hydrazine Dihydrochloride: A Technical Guide for Synthetic and Medicinal Chemists

Introduction

(5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride is a heterocyclic organic compound of significant interest to researchers in drug discovery and synthetic chemistry. Its structural motifs, a bromine-substituted pyridine ring and a reactive hydrazine group, make it a valuable building block for the synthesis of a wide range of more complex molecules, particularly those with potential therapeutic applications. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various reaction conditions. This guide provides an in-depth overview of the chemical structure, properties, synthesis, and applications of (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride, with a focus on its role as a key intermediate in the development of novel kinase inhibitors. Hydrazide-hydrazone derivatives, for which this compound is a precursor, have shown a wide array of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Physicochemical Properties

(5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride is characterized by a pyridine ring substituted with a bromine atom at the 5-position and a hydrazine group at the 3-position. The molecule is supplied as a dihydrochloride salt, where two equivalents of hydrogen chloride have protonated the basic nitrogen atoms of the pyridine ring and the hydrazine moiety.

Molecular Structure

The chemical structure of (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride is depicted below:

Figure 1: Chemical Structure of (5-Bromo-pyridin-3-yl)-hydrazine Dihydrochloride

Caption: Diazotization-reduction pathway for synthesis.

Step-by-Step Methodology:

-

Diazotization: 3-Amino-5-bromopyridine is dissolved in a cold aqueous solution of a strong mineral acid, typically hydrochloric acid. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature between 0 and 5 °C. This reaction generates an in situ diazonium salt.

-

Reduction: The resulting diazonium salt solution is then added to a solution of a reducing agent. A common choice for this transformation is stannous chloride (SnCl₂) dissolved in concentrated hydrochloric acid. The reduction of the diazonium salt yields the corresponding hydrazine.

-

Salt Formation and Isolation: The reaction mixture is then typically basified to precipitate the free hydrazine base, which can be extracted with an organic solvent. To obtain the dihydrochloride salt, the free base is dissolved in a suitable solvent (e.g., ethanol, isopropanol) and treated with an excess of hydrogen chloride (either as a gas or a solution in a solvent like diethyl ether or dioxane). The resulting precipitate of (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride is then collected by filtration, washed with a cold solvent, and dried under vacuum.

Synthetic Pathway from 3,5-Dibromopyridine (Nucleophilic Aromatic Substitution)

This method involves the direct displacement of a bromide with hydrazine.

Caption: Nucleophilic substitution pathway for synthesis.

Step-by-Step Methodology:

-

Nucleophilic Substitution: 3,5-Dibromopyridine is heated with an excess of hydrazine hydrate, either neat or in a suitable high-boiling solvent. The hydrazine acts as a nucleophile, displacing one of the bromine atoms. The reaction may require elevated temperatures and prolonged reaction times.

-

Work-up and Salt Formation: After the reaction is complete, the excess hydrazine is removed under reduced pressure. The residue is then worked up, which may involve partitioning between water and an organic solvent. The organic layer containing the free hydrazine base is then treated with hydrogen chloride as described in the previous method to precipitate the dihydrochloride salt.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring. Due to the substitution pattern, these protons will exhibit characteristic splitting patterns (e.g., doublets, triplets, or doublet of doublets). The protons of the hydrazine group (-NH-NH₂) may appear as broad signals, and their chemical shift can be highly dependent on the solvent and concentration. In the dihydrochloride salt, the N-H protons will be deshielded and may appear at a lower field.

-

¹³C NMR: The carbon NMR spectrum should display five signals for the five carbon atoms of the pyridine ring. The carbon atom attached to the bromine will be significantly influenced by the halogen's electronegativity and heavy atom effect. The chemical shifts of the other carbon atoms will be consistent with a substituted pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the molecular weight of the compound. For the free base, (5-Bromo-pyridin-3-yl)-hydrazine, the mass spectrum would show a characteristic isotopic pattern for the presence of one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks separated by 2 Da. The predicted monoisotopic mass for the free base C₅H₆BrN₃ is 186.9745 Da.

Infrared (IR) Spectroscopy

The IR spectrum of (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride would be expected to show characteristic absorption bands:

-

N-H stretching: Broad bands in the region of 3200-2600 cm⁻¹ corresponding to the ammonium (-NH⁺-) and hydrazinium (-NH₂⁺-) groups.

-

C=N and C=C stretching: Bands in the 1600-1400 cm⁻¹ region, characteristic of the pyridine ring.

-

C-Br stretching: A band in the lower frequency region (typically below 800 cm⁻¹) corresponding to the carbon-bromine bond.

Applications in Organic Synthesis

(5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride is primarily used as a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its utility stems from the reactivity of the hydrazine moiety and the potential for further functionalization of the bromo-substituted pyridine ring.

Synthesis of Pyrazole and Triazole Derivatives

The hydrazine group can readily react with 1,3-dicarbonyl compounds or their equivalents to form pyrazole rings, a common scaffold in medicinal chemistry. It can also be a precursor for the synthesis of various triazole derivatives.

Precursor for Kinase Inhibitors

A significant application of (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride is in the synthesis of kinase inhibitors. Several patents cite this compound as a key starting material for the preparation of potent and selective inhibitors of B-Raf kinase, including mutant forms like V600E, which are implicated in various cancers, particularly melanoma.

The general synthetic strategy often involves the condensation of the hydrazine with a suitable carbonyl compound to form a hydrazone, which is then cyclized or further elaborated to the final inhibitor structure. The bromine atom on the pyridine ring can be used for cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig reactions) to introduce additional diversity and modulate the pharmacological properties of the final compound.

Caption: General workflow for the synthesis of kinase inhibitors.

Safety and Handling

(5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride should be handled with care by trained personnel in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.

Hazard Identification

Based on data for the compound and related structures, the following GHS hazard statements apply:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Hydrazine and its derivatives are often toxic and should be handled with caution. Some hydrazines are also potential carcinogens.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Conclusion

(5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its utility as a precursor to potent kinase inhibitors highlights its importance in the development of novel therapeutics. While detailed, publicly available analytical and synthesis data are somewhat limited, its chemical properties and reactivity can be reliably inferred from established chemical principles and data from analogous compounds. Proper handling and safety precautions are essential when working with this and other hydrazine derivatives.

References

- Han, M. İ., Atalay, P., Tunç, C. Ü., Ünal, G., Dayan, S., Aydın, Ö., & Küçükgüzel, Ş. G. (2020). Design and synthesis of novel (S)-Naproxen hydrazide-hydrazones as potent VEGFR-2 inhibitors and their evaluation. Biomedicine & Pharmacotherapy, 130, 110526.

-

PubChemLite. (n.d.). 3-bromo-5-hydrazinylpyridine (C5H6BrN3). Retrieved January 19, 2026, from [Link]

-

ChemBK. (n.d.). (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride. Retrieved January 19, 2026, from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved January 19, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026, January 8). 3-Bromo-5-Hydroxypyridine: A Cornerstone in Modern Drug Synthesis. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

- Gandikota, N. M., Bolla, R. S., Kasi Viswanath, I. V., & Bethi, S. (2017). A Facile Synthesis of Amide Derivatives ofTriazolo[4,3-a]pyridine. Asian Journal of Chemistry, 29(7), 1545-1549.

-

PubChem. (n.d.). 3-Bromo-5-hydroxypyridine. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). US9314464B2 - Compounds and compositions as protein kinase inhibitors.

-

CAS. (2023, February). CA Database Summary Sheet (DBSS). Retrieved January 19, 2026, from [Link]

-

NIST. (n.d.). Hydrazine dihydrochloride. Retrieved January 19, 2026, from [Link]

-

Alchimica. (n.d.). (5-Bromo-pyridin-3-yl)-hydrazine dihydrochloride (1 x 100 mg). Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 5-Bromo-2-hydrazinopyridine. Retrieved January 19, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved January 19, 2026, from [Link]

- National Center for Biotechnology Information. (2023).

-

CAS. (n.d.). U.S. National Patent Classifications Used by CAS. Retrieved January 19, 2026, from [Link]

-

Wiley Online Library. (n.d.). Preparation of 3-Bromo-1,2,4,5-tetrazine. Retrieved January 19, 2026, from [Link]

-